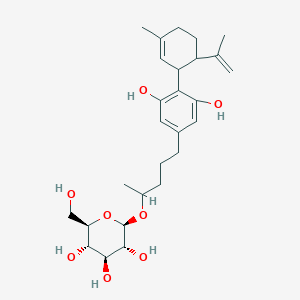
Alterlactone
Overview
Description
Alterlactone is a natural compound that belongs to the class of resorcylic lactones. It is a mycotoxin produced by the fungus Alternaria species. This compound has garnered significant interest due to its strong radical scavenging activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of alterlactone was first achieved using a nine-step process starting with acetal-protected phloroglucinic acid and 6-bromopiperonal. The key step in this synthesis is the Suzuki coupling reaction, which constructs the central biaryl bond. The final deprotection step involves the cleavage of benzyl ethers to yield unprotected this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. the potential for large-scale production exists, given the compound’s promising applications in various fields.
Chemical Reactions Analysis
Types of Reactions
Alterlactone undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, which are essential for its radical scavenging activity.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Alterlactone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of radical scavenging and antioxidant mechanisms.
Biology: It has been investigated for its potential to modulate biological pathways and its effects on cellular processes.
Mechanism of Action
Alterlactone exerts its effects primarily through its radical scavenging activity. It interacts with reactive oxygen species and other free radicals, neutralizing them and preventing oxidative damage. This activity is mediated by the compound’s phenolic hydroxyl groups, which donate hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Altenusin: Another resorcylic lactone produced by Alternaria species, known for its antioxidant properties.
Altenusin B: A derivative of altenusin with enhanced radical scavenging activity.
Dehydroaltenusin: A structurally related compound with similar biological activities.
Uniqueness of Alterlactone
This compound stands out due to its strong radical scavenging activity and its potential therapeutic applications in cancer treatment. Its unique structure, characterized by the presence of multiple phenolic hydroxyl groups, contributes to its high antioxidant efficacy. Additionally, this compound’s ability to modulate various signaling pathways makes it a versatile compound with broad applications in scientific research .
Properties
IUPAC Name |
2,3,8-trihydroxy-10-methoxy-5H-benzo[d][2]benzoxepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-20-8-3-10-9-5-12(17)11(16)2-7(9)6-21-15(19)14(10)13(18)4-8/h2-5,16-18H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWVSLYMPCCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)OCC3=CC(=C(C=C32)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B161675.png)










